(2-Bromophenyl)(isopropyl)sulfane
Description
(2-Bromophenyl)(isopropyl)sulfane is an organosulfur compound characterized by a sulfane sulfur atom (oxidation state 0 or –1) bonded to an isopropyl group and a 2-bromophenyl moiety. This compound belongs to the class of reactive sulfur species (RSS), which includes molecules capable of transferring sulfane sulfur to nucleophiles like cyanide or thiols .
Sulfane sulfur in such compounds is labile, enabling participation in biological processes like enzyme regulation and S-sulfhydration (persulfidation) of thiol groups .
Properties
Molecular Formula |
C9H11BrS |
|---|---|
Molecular Weight |
231.15 g/mol |
IUPAC Name |
1-bromo-2-propan-2-ylsulfanylbenzene |
InChI |
InChI=1S/C9H11BrS/c1-7(2)11-9-6-4-3-5-8(9)10/h3-7H,1-2H3 |
InChI Key |
CSCHAHFUIYTWGI-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)SC1=CC=CC=C1Br |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structural Analogs
Substituent Effects on Reactivity and Stability
Halogen-Substituted Phenyl Isopropyl Sulfanes
- However, this compound is listed as discontinued, suggesting stability or synthesis challenges .
(3,5-Dibromo-4-chlorophenyl)(isopropyl)sulfane
Nitro-Substituted Analogs
- isopropyl(2-nitrophenyl)sulfane Molecular Formula: C₉H₁₁NO₂S Molecular Weight: 197.25 g/mol Key Features: The nitro group’s strong electron-withdrawing nature may enhance sulfane sulfur lability, making this compound more reactive in nucleophilic assays. Market reports highlight its industrial demand, with feasibility studies addressing production costs and global supply .
Alkyl Group Variations
- (2-Bromophenyl)(cyclopropyl)sulfane
Physicochemical and Functional Comparisons
Table 1: Comparative Data for Selected Sulfanes
*Estimated based on halogen atomic weights.
Key Findings :
Steric Effects : Bulky substituents (e.g., 3,5-dibromo-4-chloro) reduce accessibility to the sulfur atom, likely diminishing reactivity in sulfur transfer assays .
Biological Relevance : Sulfane sulfur in these compounds may act as a signaling molecule, with bromo derivatives offering a balance between stability and reactivity for studying RSS pathways .
Analytical and Industrial Considerations
- Quantification Methods : Sulfane sulfur in these compounds can be detected via cyanide-mediated assays, where thiocyanate formation is measured spectrophotometrically at 460 nm .
- Market Trends : Nitro-substituted derivatives dominate industrial applications due to higher reactivity and demand, whereas halogenated analogs face challenges in stability and synthesis scalability .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (2-Bromophenyl)(isopropyl)sulfane, and how can reaction efficiency be quantified?
- Methodological Answer : The compound can be synthesized via nucleophilic substitution between 2-bromothiophenol and isopropyl halides under mild, transition metal-free conditions. For example, a protocol analogous to the synthesis of (E)-isopropyl(styryl)sulfane involves reacting thiols (e.g., propane-2-thiol) with electrophilic reagents (e.g., vinyl bromides) in tetrahydrofuran (THF) using tert-butoxide as a base at room temperature . Efficiency is quantified by monitoring reaction progress via thin-layer chromatography (TLC) and calculating yield after purification by column chromatography (pentane/ethyl acetate gradients). Purity is assessed using HPLC with a C18 column and UV detection at 254 nm.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : Use - and -NMR in CDCl to identify proton environments (e.g., aromatic protons at δ 7.2–7.8 ppm, isopropyl methyl groups at δ 1.2–1.4 ppm) and carbon backbone.
- Mass Spectrometry (MS) : High-resolution ESI-MS or EI-MS confirms molecular ion peaks (expected m/z ~244 for CHBrS).
- Chromatography : Reverse-phase HPLC with a certified reference standard (e.g., 2-bromobiphenyl analogs) ensures purity (>95%) .
Q. How should storage conditions be optimized to maintain the compound’s stability?
- Methodological Answer : Store in amber vials under inert gas (N or Ar) at –20°C to prevent photodegradation and oxidation. Pre-purify via distillation or recrystallization to remove reactive impurities (e.g., residual thiols). Stability is monitored using periodic NMR and TLC checks for decomposition products like sulfoxides .
Advanced Research Questions
Q. What mechanistic insights explain the nucleophilic/electrophilic behavior of this compound in cross-coupling reactions?
- Methodological Answer : The bromophenyl group acts as an electrophilic site for Suzuki-Miyaura coupling, while the sulfane sulfur may participate in redox-mediated thiol-disulfide exchanges. Density functional theory (DFT) calculations can model charge distribution and predict reactivity hotspots. Experimentally, kinetic studies under varying pH and catalyst conditions (e.g., Pd(PPh)) quantify activation barriers .
Q. How can sulfane sulfur detection methods be adapted to analyze this compound in biological systems?
- Methodological Answer :
- Cyanolysis : React the compound with KCN (pH 8.5–10) to release thiocyanate (SCN), quantified via ferric thiocyanate absorbance at 460 nm.
- Reduction to HS : Treat with DTT (1 mM, pH 7.4) and measure HS using gas chromatography or monobromobimane derivatization followed by LC-MS.
- Fluorescent Probes : Use SSP2 or similar probes to detect sulfane sulfur via cyclization-mediated fluorescence (λ 488 nm, λ 525 nm) .
Q. How can contradictions in reported reactivity data (e.g., conflicting catalytic outcomes) be systematically resolved?
- Methodological Answer : Apply contradiction analysis frameworks from qualitative research:
Variable Mapping : Compare reaction conditions (temperature, solvent polarity, catalyst loading) across studies.
Control Experiments : Replicate baseline conditions (e.g., Pd-free systems) to isolate catalyst effects.
Meta-Analysis : Use SciFinder or Reaxys to aggregate data and identify outliers statistically .
Q. What computational strategies predict the compound’s role in modulating biological sulfane sulfur pools?
- Methodological Answer : Molecular docking simulations (e.g., AutoDock Vina) model interactions with sulfane sulfur-metabolizing enzymes like rhodanese. In vitro assays using lymphocyte/macrophage cultures (e.g., HIV inhibition models) validate computational predictions by measuring changes in sulfane sulfur levels via SSP2 fluorescence .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
